molecular formula C18H22N4O B2834087 N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900890-02-0

N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2834087
CAS No.: 900890-02-0
M. Wt: 310.401
InChI Key: BAPXUNYVQAGNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a pyrazolo[1,5-a]pyrimidine core substituted at the 2- and 5-positions with methyl groups, a 4-methylphenyl group at position 3, and a 2-methoxyethylamine moiety at position 5. This compound is structurally optimized to balance receptor affinity, metabolic stability, and pharmacokinetic properties . CRF1 antagonists are investigated for treating stress-related disorders, including anxiety and depression, by modulating the hypothalamic-pituitary-adrenal axis.

Properties

IUPAC Name

N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12-5-7-15(8-6-12)17-14(3)21-22-16(19-9-10-23-4)11-13(2)20-18(17)22/h5-8,11,19H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPXUNYVQAGNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction can proceed without the need for catalysts and is usually carried out in boiling dimethylformamide (DMF) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine and analogous compounds are summarized below:

Table 1: Structural and Pharmacological Comparison of Pyrazolo[1,5-a]Pyrimidin-7-Amines

Compound Name Key Structural Features Biological Target Notable Properties Reference
Target Compound 2,5-Dimethyl, 3-(4-methylphenyl), 7-(2-methoxyethylamine) CRF1 receptor Moderate lipophilicity (logP ~3.2), enhanced solubility due to 2-methoxyethyl group
MPZP (N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-) 3-(4-Methoxy-2-methylphenyl), 7-(bis(2-methoxyethyl)amine) CRF1 receptor Higher molecular weight (MW: 453.5), reduced BBB penetration due to bulkier amine
DMP904 3-(4-Methoxy-2-methylphenyl), 7-(1-ethylpropylamine) CRF1 receptor Increased lipophilicity (logP ~4.1), lower aqueous solubility
R121919 3-(6-Dimethyl-4-methylpyridin-3-yl), 7-(dipropylamine) CRF1 receptor Improved CNS penetration, but higher hERG liability
Compound 47 (Anti-mycobacterial) 3-(4-Fluorophenyl), 5-phenyl, 7-((6-methylpyridin-2-yl)methylamine) Mycobacterial ATP synthase IC50: 0.12 µM against M. tuberculosis, high metabolic stability
Compound 51 (Anti-mycobacterial) 3-(4-Fluorophenyl), 5-phenyl, 7-((6-(4-methylpiperazin-1-yl)pyridin-2-yl)methylamine) Mycobacterial ATP synthase Improved microsomal stability (t1/2 >60 min in human liver microsomes)
CP 154,526 Pyrrolo[2,3-d]pyrimidine core, 7-(2,4,6-trimethylphenyl), 4-(butyl-ethylamine) CRF1 receptor High affinity (Ki: 2.7 nM), but hepatotoxicity concerns

Key Observations:

CRF1 Antagonists :

  • The target compound’s 2-methoxyethylamine substituent provides a balance between solubility and receptor binding compared to MPZP’s bulkier bis(2-methoxyethyl) group, which may hinder blood-brain barrier (BBB) penetration .
  • DMP904 and R121919 exhibit higher lipophilicity, favoring CNS penetration but increasing off-target risks (e.g., hERG inhibition) .
  • The 3-(4-methylphenyl) group in the target compound may enhance CRF1 selectivity over the 3-(4-fluoro/4-methoxyphenyl) groups in anti-mycobacterial analogs (e.g., Compounds 47, 51) .

Anti-Mycobacterial Analogs :

  • Compounds such as 47 and 51 prioritize substituents like 4-fluorophenyl and heteroaromatic amines for ATP synthase inhibition, which are distinct from CRF1-targeted moieties .
  • The anti-mycobacterial series often incorporates pyridin-2-ylmethylamine groups, whereas CRF1 antagonists favor alkoxyalkyl or branched alkylamines .

MPZP’s 4-methoxy-2-methylphenyl group introduces electron-donating effects, which may alter binding kinetics but increase metabolic liability via demethylation .

Biological Activity

N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C23_{23}H24_{24}N4_{4}O
Molecular Weight 372.5 g/mol
CAS Number 890638-71-8

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to inhibit specific kinases, which are crucial in cell signaling pathways associated with cancer proliferation and survival. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to form hydrogen bonds with key residues in the ATP-binding sites of these kinases, enhancing its inhibitory potency.

Key Findings:

  • Kinase Inhibition : Studies indicate that compounds similar to this compound exhibit significant inhibition of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Activity : Research has demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have antiviral properties against β-coronaviruses. The mechanism involves the inhibition of viral replication through interference with cellular signaling pathways .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability across multiple lines (e.g., A431 vulvar epidermal carcinoma). The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage .

Case Study 2: Antiviral Efficacy

In vitro assays were conducted to evaluate the antiviral efficacy against SARS-CoV-2. The compound showed promising results with an IC50 value in the low micromolar range, indicating effective inhibition of viral replication . Further studies are needed to evaluate its efficacy in vivo.

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For instance:

Substituent PositionSubstituent TypeEffect on Activity
7Alkyl groupsEnhanced kinase inhibition
3Aromatic ringsImproved selectivity
2Methoxy groupsIncreased solubility

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core. A common approach includes:

Condensation : Reacting substituted pyrazole precursors with aminopyrimidine derivatives under reflux conditions (e.g., ethanol/methanol solvents).

Substitution : Introducing the 2-methoxyethylamine group via nucleophilic aromatic substitution (SNAr) or coupling reactions.

Functionalization : Adding methyl and 4-methylphenyl substituents through alkylation or Suzuki-Miyaura cross-coupling.

  • Optimization : Reaction conditions (temperature, solvent polarity, catalysts) are critical. For example, polar aprotic solvents like DMF enhance reactivity for substitutions .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of analytical techniques is used:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromaticity of the pyrazolo-pyrimidine core.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~380–400 g/mol).
  • X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., π-π stacking in the pyrimidine ring) .

Q. What biological targets are associated with this compound?

  • Methodological Answer : Pyrazolo-pyrimidines often target enzymes or receptors in signaling pathways. For analogs:

  • CRF1 Receptor Antagonism : Structural analogs (e.g., MPZP) show corticotropin-releasing factor type 1 (CRF1) antagonism, suggesting potential for stress-related disorders .
  • Kinase Inhibition : Methylphenyl and methoxyethyl groups may enhance binding to ATP pockets in kinases (e.g., MAPK or PI3K pathways) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Temperature Control : Heating under reflux (70–100°C) accelerates cyclization but requires monitoring to avoid decomposition.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, while recrystallization enhances final product purity .

Q. What structure-activity relationship (SAR) insights apply to substituents on the pyrazolo-pyrimidine core?

  • Methodological Answer :

  • Methoxyethyl Group : Enhances solubility and pharmacokinetics by increasing polarity. Replacements (e.g., ethyl vs. propyl) alter metabolic stability .
  • 4-Methylphenyl Group : Electron-donating substituents improve aromatic stacking with hydrophobic enzyme pockets. Fluorine or chlorine analogs (e.g., 4-fluorophenyl) increase binding affinity but may reduce solubility .
  • SAR Validation : Use in vitro assays (e.g., IC₅₀ measurements against CRF1 or cancer cell lines) to quantify activity changes .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Cocrystallization : Co-crystal structures with target proteins (e.g., CRF1) identify binding modes. For example, methoxyethyl groups may form hydrogen bonds with Thr³⁰⁵ in CRF1 .
  • Conformational Analysis : Compare X-ray/NMR data to computational models (e.g., DFT calculations) to assess flexibility of the pyrimidine ring and substituent orientations .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Rodent Models : Administer via oral gavage or IV to measure bioavailability, half-life, and brain penetration (relevant for CNS targets like CRF1) .
  • Disease Models : Use stress-induced hyperthermia (SIH) in mice for CRF1 antagonism or xenograft tumors for anticancer activity.
  • Analytical Methods : LC-MS/MS quantifies plasma/tissue concentrations; microdialysis assesses blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.